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molecular formula C32H24F2N4O5S B609114 5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide CAS No. 1426960-33-9

5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide

Cat. No. B609114
M. Wt: 614.6 g/mol
InChI Key: GOHCXBUFLQKEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265773B2

Procedure details

To a degassed solution of 2-(4-fluorophenyl)-N-methyl-6-(N-methylmethylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxamide (100 mg, 0.199 mmol), 2-chloro-11-fluoro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indole (56 mg, 0.199 mmol) and K3PO4.3H2O (159 mg, 0.597 mmol) in dioxane/H2O (0.8 mL/0.2 mL) was added Pd2(dba)3 (9 mg, 0.01 mmol) and X-Phos (9 mg, 0.02 mmol) under N2. The mixture was heated at 80° C. for 1 hour. The mixture was then diluted with water (30 mL) and extracted with EtOAc (15 mL×3). The organic layer was washed with brine (20 mL), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using prep-TLC (petroleum ether/EtOAc=1:1.5) to provide the pure product of 5-(11-fluoro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indol-2-yl)-2-(4-fluorophenyl)-N-methyl-6-(N-methylmethylsulfonamido)benzofuran-3-carboxamide (60 mg, 48.8%). 1H-NMR (CDCl3, 400 MHz) δ: 7.99 (s, 1H), 7.93˜7.96 (m, 2H), 7.65 (s, 1H), 7.45˜7.50 (m, 2H), 7.17˜7.21 (m, 4H), 7.10 (d, J=8.0 Hz, 1H), 6.81˜6.85 (m, 1H), 5.98 (s, 3H), 3.35 (s, 3H), 2.98 (d, J=4.8 Hz, 3H), 2.72 (s, 3H). MS (M+H)+: 615.
Name
2-(4-fluorophenyl)-N-methyl-6-(N-methylmethylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
[Compound]
Name
K3PO4.3H2O
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[C:19]([N:21]([CH3:26])[S:22]([CH3:25])(=[O:24])=[O:23])[C:18](B4OC(C)(C)C(C)(C)O4)=[CH:17][C:11]=3[C:12]=2[C:13]([NH:15][CH3:16])=[O:14])=[CH:4][CH:3]=1.Cl[C:37]1[CH:38]=[CH:39][C:40]2[O:53][CH2:52][N:43]3[C:44]4[CH:45]=[CH:46][CH:47]=[C:48]([F:51])[C:49]=4[CH:50]=[C:42]3[C:41]=2[N:54]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>O1CCOCC1.O.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:51][C:48]1[C:49]2[CH:50]=[C:42]3[C:41]4[N:54]=[C:37]([C:18]5[C:19]([N:21]([CH3:26])[S:22]([CH3:25])(=[O:23])=[O:24])=[CH:20][C:10]6[O:9][C:8]([C:5]7[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=7)=[C:12]([C:13]([NH:15][CH3:16])=[O:14])[C:11]=6[CH:17]=5)[CH:38]=[CH:39][C:40]=4[O:53][CH2:52][N:43]3[C:44]=2[CH:45]=[CH:46][CH:47]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
2-(4-fluorophenyl)-N-methyl-6-(N-methylmethylsulfonamido)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxamide
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)NC)C=C(C(=C2)N(S(=O)(=O)C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
56 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C=3N(C=4C=CC=C(C4C3)F)CO2)N1
Name
K3PO4.3H2O
Quantity
159 mg
Type
reactant
Smiles
Name
Quantity
9 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.8 mL
Type
solvent
Smiles
O1CCOCC1.O
Name
Quantity
9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (15 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified

Outcomes

Product
Name
Type
product
Smiles
FC=1C=2C=C3N(C2C=CC1)COC1=C3N=C(C=C1)C=1C(=CC3=C(C(=C(O3)C3=CC=C(C=C3)F)C(=O)NC)C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 48.8%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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